2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic hybrid molecule featuring two fused aromatic systems: a thieno[3,2-d]pyrimidin-4-one core and a pyrido[1,2-a]pyrimidin-4-one scaffold. The thienopyrimidinone moiety is substituted with a 4-bromophenyl group at position 7, while the pyridopyrimidinone system is linked via a methylene bridge at position 2.
The bromine atom at the para position of the phenyl ring likely enhances lipophilicity and influences binding interactions with hydrophobic pockets in biological targets. The methylene linker may provide conformational flexibility, facilitating interactions with diverse enzymes or receptors.
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4O2S/c22-14-6-4-13(5-7-14)16-11-29-20-19(16)23-12-25(21(20)28)10-15-9-18(27)26-8-2-1-3-17(26)24-15/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHXJUDOFLCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidinone core, which is then functionalized with a bromophenyl group. The final step involves the formation of the pyrido[1,2-a]pyrimidinone moiety through a cyclization reaction. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to changes in gene expression, protein synthesis, and cellular metabolism, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compounds sharing the pyrido[1,2-a]pyrimidin-4-one core (e.g., 2-(3,4-dimethoxyphenyl)-7-[1-(oxetan-3-yl)-1,2,3,6-tetrahydropyridin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one ) exhibit substituent-dependent bioactivity. For example:
- Dimethoxyphenyl substituents enhance electron-donating effects, improving solubility and interaction with polar residues in targets .
In contrast, the 4-bromophenyl group in the target compound increases steric bulk and electronegativity, which may optimize binding to hydrophobic domains in kinases or GPCRs.
Thieno[3,2-d]pyrimidin-4-one Analogues
The thieno[3,2-d]pyrimidin-4-one moiety is structurally analogous to purine derivatives, enabling ATP-competitive inhibition. For instance, 5-[3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one () shares the 4-bromophenyl group but lacks the pyridopyrimidinone system. Its synthesis via Claisen–Schmidt condensation and Michael addition highlights the versatility of bromophenyl-containing intermediates in constructing bioactive molecules .
Functional Group Analysis
Bromophenyl vs. Methoxyphenyl Substituents
Methylene Linker vs. Direct Bonding
The methylene bridge in the target compound contrasts with direct bonding in analogues like N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (). The linker likely reduces steric hindrance, allowing deeper penetration into enzyme active sites .
Analgesic Properties
Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides) exhibit analgesic effects in the "acetic acid writhing" model, with activity linked to the bioisosteric replacement of 4-hydroxyquinolin-2-one with pyridopyrimidinone . The target compound’s bromophenyl group may further modulate COX-2 or TRPV1 receptor interactions.
Kinase Inhibition Potential
Thienopyrimidinones are established kinase inhibitors (e.g., EGFR, VEGFR). The bromophenyl group’s hydrophobicity may mimic ATP’s adenine ring, while the pyridopyrimidinone system could occupy the ribose-binding pocket .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that belongs to the class of thieno[3,2-d]pyrimidines. These compounds are notable for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of the compound features:
- A thieno[3,2-d]pyrimidine core.
- A bromophenyl substituent that may influence its biological interactions.
- A pyrido[1,2-a]pyrimidin-4-one moiety that enhances its chemical reactivity.
Antitumor Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. In particular, research demonstrated that certain thieno derivatives can induce apoptosis in leukemia cells by targeting specific signaling pathways such as the MEK/ERK pathway, which is often dysregulated in cancers .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The compound may act as an inhibitor of key kinases involved in cell signaling pathways. For example, it has been noted that thieno derivatives can effectively inhibit MEK1/2 kinases, leading to a decrease in phosphorylated ERK levels and subsequent inhibition of tumor cell growth .
- Induction of Apoptosis : By interfering with the signaling pathways that regulate cell survival and proliferation, these compounds can trigger apoptotic pathways in malignant cells .
Study 1: In Vitro Analysis
A study conducted on various thieno[3,2-d]pyrimidine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against acute leukemia cell lines. Specifically, the compound under review showed promising results with an IC50 value around 0.5 µM . This indicates a strong potential for further development as an antitumor agent.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that treatment with similar thieno derivatives resulted in significant tumor regression. The administration of these compounds led to a dose-dependent inhibition of tumor growth, highlighting their potential as effective therapeutic agents .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
